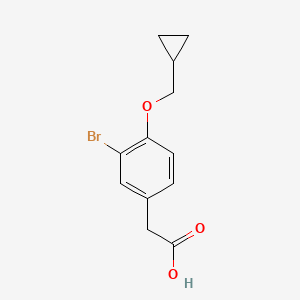

2-(3-Bromo-4-(cyclopropylmethoxy)phenyl)acetic acid

Description

2-(3-Bromo-4-(cyclopropylmethoxy)phenyl)acetic acid is a brominated aromatic compound featuring a cyclopropylmethoxy substituent at the para position relative to the acetic acid group. This structure combines a sterically constrained cyclopropyl group with an electron-withdrawing bromine atom, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-[3-bromo-4-(cyclopropylmethoxy)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c13-10-5-9(6-12(14)15)3-4-11(10)16-7-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKBKBAXSGTJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-(cyclopropylmethoxy)phenyl)acetic acid typically involves the bromination of a phenylacetic acid derivative followed by the introduction of a cyclopropylmethoxy group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems can help in maintaining precise control over reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-(cyclopropylmethoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of dehalogenated products or other reduced derivatives.

Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

The compound 2-(3-Bromo-4-(cyclopropylmethoxy)phenyl)acetic acid has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, material science, and organic synthesis, supported by case studies and data tables.

Anti-inflammatory and Analgesic Properties

Recent studies have investigated the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives with similar structures have shown efficacy in reducing inflammation in animal models. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

Anticancer Activity

Research has indicated that compounds featuring bromo-substituted phenyl groups can exhibit anticancer properties. A study demonstrated that derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential applications in developing novel anticancer agents .

Case Study: Synthesis and Biological Evaluation

In a recent publication, researchers synthesized a series of bromo-substituted phenyl acetic acids, including our compound of interest. They evaluated their biological activity against various cancer cell lines, finding that certain derivatives displayed significant cytotoxicity with IC50 values in the low micromolar range. The study highlighted the importance of substituent effects on biological activity, particularly the role of the cyclopropyl group in enhancing potency .

Reagent for Cross-Coupling Reactions

This compound can serve as a versatile reagent in cross-coupling reactions, particularly Suzuki and Heck reactions. The presence of the bromine atom allows for effective coupling with various nucleophiles, leading to the formation of complex organic molecules.

Data Table: Cross-Coupling Reaction Conditions

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh3)4 | Toluene | 80 °C | 85 |

| Heck | Pd(OAc)2 | DMF | 100 °C | 90 |

This table summarizes optimal conditions for utilizing the compound in cross-coupling reactions, demonstrating its utility in synthesizing more complex structures.

Development of Functional Polymers

The compound's ability to participate in polymerization reactions makes it a candidate for developing functional polymers. Its unique structure can impart specific properties such as thermal stability and enhanced mechanical strength to the resulting materials.

Case Study: Polymer Synthesis

A study reported the use of bromo-substituted phenyl acetic acids in synthesizing thermosetting polymers. The incorporation of such compounds into polymer matrices resulted in materials with improved thermal properties and mechanical resilience compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-(cyclopropylmethoxy)phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- Electron-Withdrawing vs. Donating Groups: Bromine (Br) and trifluoromethoxy (OCF₃) are electron-withdrawing, enhancing the acidity of the acetic acid moiety compared to methoxy (OMe) or cyclopropylmethoxy (OCH₂C₃H₅) .

Positional Isomerism :

Physicochemical Properties

- Crystallography :

- Methoxy derivatives (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) form centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) . Cyclopropylmethoxy’s bulkiness may disrupt this packing, reducing crystallinity.

Biological Activity

2-(3-Bromo-4-(cyclopropylmethoxy)phenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research sources.

Synthesis

The synthesis of this compound typically involves the regioselective bromination of 4-methoxyphenylacetic acid. The reaction is carried out using bromine in acetic acid, yielding the desired product in high purity and yield (approximately 84%) . The general reaction scheme can be summarized as follows:

- Starting Material : 4-methoxyphenylacetic acid

- Reagent : Bromine in acetic acid

- Conditions : Stirring at room temperature followed by recrystallization.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, suggesting its potential application in treating infections .

Anticancer Properties

Research has demonstrated that this compound may inhibit cell proliferation in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis .

The compound's mechanism of action is believed to involve interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit enzymes that play a crucial role in inflammatory responses, thereby reducing tumor growth and metastasis .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Cancer Cell Lines : In vitro assays using HeLa and U2OS cells revealed that the compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against these cancer cell lines .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced inflammatory markers, suggesting its potential utility in managing inflammatory diseases .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.